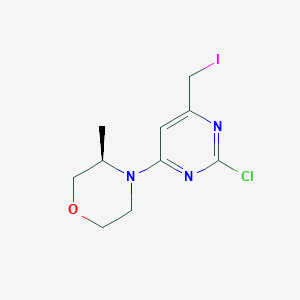

(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine

CAS No.:

Cat. No.: VC13645551

Molecular Formula: C10H13ClIN3O

Molecular Weight: 353.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClIN3O |

|---|---|

| Molecular Weight | 353.59 g/mol |

| IUPAC Name | (3R)-4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine |

| Standard InChI | InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m1/s1 |

| Standard InChI Key | XCOOZBOFPOZBFU-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@@H]1COCCN1C2=NC(=NC(=C2)CI)Cl |

| SMILES | CC1COCCN1C2=NC(=NC(=C2)CI)Cl |

| Canonical SMILES | CC1COCCN1C2=NC(=NC(=C2)CI)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) at positions 1 and 3, substituted at the 2-position with a chlorine atom and at the 6-position with an iodomethyl group. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) is attached at the 4-position of the pyrimidine ring, with a methyl group at the 3-position of the morpholine ring . This arrangement creates a rigid, planar core with polarizable halogen atoms, influencing its reactivity and solubility.

Physicochemical Characteristics

Key physical properties include:

The low vapor pressure and moderate LogP value indicate limited volatility and partial hydrophobicity, suggesting suitability for solid-phase synthesis . The iodine atom’s polarizability enhances its utility in radiopharmaceutical labeling or Suzuki-Miyaura cross-coupling reactions.

Synthesis and Preparation

Synthetic Pathways

The synthesis of (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine typically involves multi-step protocols:

-

Pyrimidine Core Formation: Condensation of guanidine derivatives with β-keto esters or malononitrile yields the pyrimidine ring .

-

Halogenation: Chlorination at the 2-position using POCl₃ or PCl₅, followed by iodomethylation at the 6-position via nucleophilic substitution with methyl iodide under basic conditions.

-

Morpholine Attachment: The morpholine ring is introduced through a nucleophilic aromatic substitution (SNAr) reaction, where the nitrogen of morpholine displaces a leaving group (e.g., chloride) on the pyrimidine ring.

-

Stereochemical Control: Asymmetric synthesis techniques, such as chiral auxiliary-mediated alkylation or enzymatic resolution, ensure the (R)-configuration at the morpholine’s 3-position.

Optimization Challenges

Key challenges include avoiding racemization during iodomethylation and ensuring regioselectivity in halogenation. The use of bulky bases (e.g., DIPEA) and low temperatures (-20°C) minimizes side reactions.

Research Applications

Drug Discovery

The compound’s halogenated structure makes it a candidate for PROTACs (Proteolysis-Targeting Chimeras), where its iodine atom could link to E3 ubiquitin ligase ligands.

Radiopharmaceuticals

The iodine-127 isotope allows for stable labeling, while substituting it with iodine-124 or iodine-131 enables positron emission tomography (PET) or targeted radiotherapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume